LE-540

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

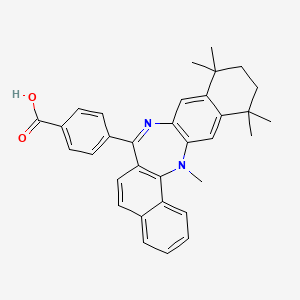

Fórmula molecular |

C33H32N2O2 |

|---|---|

Peso molecular |

488.6 g/mol |

Nombre IUPAC |

4-(2,18,18,21,21-pentamethyl-2,14-diazapentacyclo[13.8.0.03,12.04,9.017,22]tricosa-1(15),3(12),4,6,8,10,13,16,22-nonaen-13-yl)benzoic acid |

InChI |

InChI=1S/C33H32N2O2/c1-32(2)16-17-33(3,4)26-19-28-27(18-25(26)32)34-29(21-10-12-22(13-11-21)31(36)37)24-15-14-20-8-6-7-9-23(20)30(24)35(28)5/h6-15,18-19H,16-17H2,1-5H3,(H,36,37) |

Clave InChI |

WJVKVKNDLOYKSA-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC(C2=CC3=C(C=C21)N=C(C4=C(N3C)C5=CC=CC=C5C=C4)C6=CC=C(C=C6)C(=O)O)(C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of LE-540: A Technical Guide for Researchers

An In-depth Analysis of a Selective RARβ Antagonist

LE-540 is a synthetic retinoid that has been identified as a potent and selective antagonist for the Retinoic Acid Receptor beta (RARβ). Its ability to specifically block the signaling pathway of this particular nuclear receptor subtype, coupled with its inhibitory effects on the AP-1 transcription factor, makes it a valuable tool in cancer research, particularly for breast and lung cancer, as well as in studies of cellular differentiation and apoptosis. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: RARβ Antagonism

The primary mechanism of action of this compound is its function as a selective antagonist of RARβ. Retinoic acid receptors are ligand-dependent transcription factors that, upon binding to their natural ligand, all-trans retinoic acid (ATRA), undergo a conformational change. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, initiating the transcription of target genes.

This compound competitively binds to the ligand-binding pocket of RARβ. However, unlike an agonist, its structure does not induce the necessary conformational change to recruit coactivators. Instead, it stabilizes a conformation that prevents coactivator binding, thereby blocking the transcriptional activation induced by retinoic acid. This antagonistic action is highly selective for RARβ, with minimal to no effect on RARα, RARγ, or the Retinoid X Receptors (RXRs)[1]. This compound effectively inhibits the transcriptional activation of RARβ/RXRα heterodimers, which are the functional units that bind to retinoic acid response elements (RAREs) in the DNA of target genes[1].

Neutral Antagonist vs. Inverse Agonist Activity

Nuclear receptors like RARs can exhibit a certain level of basal, ligand-independent activity. A neutral antagonist blocks the action of an agonist without affecting this basal activity. In contrast, an inverse agonist not only blocks the agonist but also reduces the constitutive activity of the receptor below its basal level. While the concept of inverse agonism is established for RARs, the currently available literature does not definitively characterize this compound as a neutral antagonist or an inverse agonist. Further studies would be required to determine its effect on the basal activity of RARβ.

Inhibition of AP-1 Signaling Pathway

Beyond its direct action on RARs, this compound has been shown to be a potent inhibitor of the Activator Protein-1 (AP-1) signaling pathway. AP-1 is a transcription factor that plays crucial roles in cell proliferation, differentiation, and apoptosis. This compound strongly represses AP-1 activity induced by agents like the phorbol ester TPA (12-O-tetradecanoylphorbol-13-acetate), an effect that is dependent on the presence of RARβ and RXRα[1]. This anti-AP-1 activity is a significant component of its biological effects, particularly its pro-apoptotic action in certain cancer cells.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that while its potency is well-established, specific IC50 values for its antagonist and anti-AP-1 activities are not consistently reported in the primary literature.

| Parameter | Receptor/Target | Value | Reference |

| Binding Affinity (Ki) | Retinoic Acid Receptor β (RARβ) | 0.22 µM | MedchemExpress |

Visualizing the Mechanisms and Protocols

To better illustrate the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

Caption: RARβ Signaling: Agonist vs. Antagonist Mechanism.

Experimental Workflows

Caption: Workflow for a Transient Transfection Luciferase Reporter Assay.

Caption: Logical Flow of this compound's Molecular and Cellular Effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for RARβ by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Prepare cell membrane fractions from cells overexpressing human RARβ (e.g., Sf9 or HEK293 cells). Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl buffer containing MgCl2, protease inhibitors, and a non-ionic detergent).

-

Competition Reaction: In a 96-well plate, combine:

-

A fixed concentration of a suitable radioligand for RARβ (e.g., [³H]-ATRA).

-

A serial dilution of the unlabeled competitor, this compound (typically spanning several orders of magnitude).

-

The prepared cell membrane fraction containing RARβ.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., a one-site competition model) to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Transient Transfection Luciferase Reporter Assay

This cell-based functional assay measures the ability of a compound to antagonize agonist-induced gene transcription.

Objective: To determine the functional antagonist activity of this compound on RARβ-mediated transcription.

Methodology:

-

Cell Culture: Culture an appropriate cell line (e.g., HeLa or HEK293) in multi-well plates. Cells should be seeded to be approximately 70-80% confluent at the time of transfection.

-

Transfection: Co-transfect the cells using a lipid-based transfection reagent with the following plasmid DNA:

-

An expression vector for human RARβ.

-

An expression vector for human RXRα.

-

A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of a Retinoic Acid Response Element (RARE).

-

Optionally, a control vector (e.g., expressing β-galactosidase or Renilla luciferase) to normalize for transfection efficiency.

-

-

Incubation: Allow the cells to express the proteins for 24 hours post-transfection.

-

Compound Treatment: Replace the medium with fresh medium containing the test compounds. A typical experimental setup would include:

-

Vehicle control (e.g., DMSO).

-

A fixed, sub-maximal concentration of an agonist (e.g., 10 nM ATRA).

-

The agonist plus increasing concentrations of this compound.

-

-

Incubation: Incubate the cells with the compounds for another 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luminometry: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer. If a normalization vector was used, perform the corresponding assay.

-

Data Analysis: Normalize the luciferase readings to the control reporter. Calculate the percentage of inhibition of the agonist-induced signal for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a powerful research tool characterized by its selective antagonism of RARβ and its ability to inhibit the AP-1 signaling pathway. Its well-defined mechanism of action allows for the specific interrogation of RARβ-dependent cellular processes. The experimental protocols outlined in this guide provide a framework for quantifying its binding and functional activities, enabling robust and reproducible research into the therapeutic potential of targeting this specific retinoid signaling axis.

References

LE-540: A Deep Dive into the Selective RARβ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE-540 is a synthetic retinoid that has emerged as a valuable tool in the study of retinoic acid receptor (RAR) signaling. It functions as a selective antagonist for the retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily that plays a crucial role in cell growth, differentiation, and apoptosis. This in-depth technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its application in research.

Core Properties of this compound

This compound is a potent and selective antagonist of RARβ, demonstrating a significantly higher affinity for this receptor subtype compared to RARα and RARγ. This selectivity allows for the specific investigation of RARβ-mediated signaling pathways, making it an indispensable tool for dissecting the complex roles of individual RAR isoforms.

Quantitative Data: Binding Affinity

The selectivity of this compound is quantified by its inhibitory constant (Ki) for RARβ. While precise Ki values for RARα and RARγ are not extensively reported in publicly available literature, studies have consistently shown that this compound does not inhibit the transcriptional activation of RARα or RARγ, indicating a much lower binding affinity for these subtypes.

| Receptor Subtype | Binding Affinity (Ki) |

| RARβ | 0.22 μM[1] |

| RARα | Not specified, but does not inhibit transcriptional activation[1] |

| RARγ | Not specified, but does not inhibit transcriptional activation[1] |

Mechanism of Action and Signaling Pathways

This compound exerts its antagonistic effect by competitively binding to the ligand-binding domain of RARβ. This binding prevents the recruitment of coactivators necessary for the transcriptional activation of target genes, thereby inhibiting RARβ-mediated signaling.

RARβ Signaling Pathway and this compound Inhibition

The canonical RARβ signaling pathway is initiated by the binding of its natural ligand, all-trans retinoic acid (atRA). This leads to a conformational change in the receptor, the recruitment of coactivators, and the subsequent transcription of target genes involved in cell cycle regulation and apoptosis. This compound disrupts this cascade by occupying the ligand-binding pocket without inducing the necessary conformational changes for coactivator recruitment.

Inhibition of AP-1 Activity

This compound has been shown to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity in the presence of RARβ and its heterodimeric partner, the retinoid X receptor alpha (RXRα)[1]. AP-1 is a transcription factor that plays a critical role in cell proliferation and tumorigenesis. The inhibition of AP-1 activity by this compound highlights its potential as an anti-cancer agent.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and should be adapted as necessary for specific experimental conditions.

Transient Transfection Assay for RAR Activity

This assay is used to determine the ability of this compound to antagonize atRA-induced transcriptional activation of RAR subtypes.

Materials:

-

Mammalian cell line (e.g., HeLa or COS-7)

-

Expression vectors for RARα, RARβ, and RARγ

-

Reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase or β-galactosidase)

-

Transfection reagent (e.g., Lipofectamine)

-

All-trans retinoic acid (atRA)

-

This compound

-

Cell lysis buffer

-

Luciferase assay substrate or appropriate substrate for the chosen reporter gene

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the appropriate RAR expression vector and the RARE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control transfection with an empty vector should be included.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing atRA (e.g., 100 nM) in the presence or absence of varying concentrations of this compound (e.g., 0.1 to 10 μM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the appropriate cell lysis buffer.

-

Reporter Assay: Measure the reporter gene activity in the cell lysates. For luciferase, use a luminometer to measure light emission after adding the luciferase substrate.

-

Data Analysis: Normalize the reporter activity to the protein concentration in each lysate. Express the results as a percentage of the activity observed with atRA alone.

AP-1 Activity Assay (Luciferase Reporter Assay)

This protocol measures the effect of this compound on TPA-induced AP-1 transcriptional activity.

Materials:

-

Mammalian cell line (e.g., HeLa)

-

Expression vectors for RARβ and RXRα

-

AP-1 reporter plasmid (containing the TPA-responsive element, TRE, driving a luciferase reporter gene)

-

Transfection reagent

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

This compound

-

Cell lysis buffer

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in 24-well plates.

-

Transfection: Co-transfect the cells with the RARβ and RXRα expression vectors and the AP-1 reporter plasmid.

-

Treatment: After 24 hours, treat the cells with TPA (e.g., 100 ng/mL) in the presence or absence of this compound.

-

Incubation: Incubate for 18-24 hours.

-

Cell Lysis and Reporter Assay: Follow steps 5-7 as described in the Transient Transfection Assay protocol.

Apoptosis Assay in Breast Cancer Cells (Annexin V-FITC/Propidium Iodide Staining)

This assay determines the ability of this compound to inhibit atRA-induced apoptosis in human breast cancer cells (e.g., ZR-75-1 or MCF-7).

Materials:

-

Human breast cancer cell line (e.g., ZR-75-1)

-

All-trans retinoic acid (atRA)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed ZR-75-1 cells in 6-well plates. Once attached, treat the cells with atRA (e.g., 1 μM) in the presence or absence of this compound (e.g., 10 μM) for a specified period (e.g., 48-72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on atRA-induced apoptosis.

Synthesis of this compound

Conclusion

This compound is a powerful and selective tool for investigating the biological functions of RARβ. Its ability to specifically antagonize this receptor subtype allows for the elucidation of its role in various physiological and pathological processes, including cancer. The experimental protocols provided in this guide offer a framework for utilizing this compound in laboratory settings to further unravel the complexities of retinoid signaling. As research in this field progresses, this compound will undoubtedly continue to be a cornerstone for studies focused on the therapeutic potential of targeting RARβ.

References

LE-540: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ), a key regulator of cellular differentiation, proliferation, and apoptosis. Its chemical name is 6-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)nicotinic acid. This document provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, with a focus on its role in modulating RARβ signaling and its subsequent effects on the Activator Protein-1 (AP-1) transcription factor.

Chemical Structure and Properties

This compound is a synthetic retinoid analog characterized by a tetramethyltetrahydronaphthalene group linked to a nicotinic acid moiety via an ethenyl bridge. This unique structure confers its high selectivity for the RARβ subtype.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₇NO₂ | |

| Molecular Weight | 361.48 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol | |

| Storage | Store at -20°C for long-term stability |

Synthesis of this compound

A plausible synthetic route, based on established organic chemistry principles for similar compounds, is outlined below. This should be considered a conceptual workflow and would require optimization and experimental validation.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Key Experimental Protocols (Hypothetical)

Wittig or Horner-Wadsworth-Emmons Reaction (Step G): This key step would involve the coupling of a phosphonium ylide or a phosphonate carbanion derived from the tetralone moiety with the aldehyde or ketone functionality on the nicotinic acid derivative.

-

Reagents: Tetralone-derived phosphonium salt or phosphonate ester, a strong base (e.g., n-butyllithium, sodium hydride), 6-formylnicotinic acid ester.

-

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature: Typically carried out at low temperatures (e.g., -78 °C to room temperature).

-

Workup: Quenching with a proton source (e.g., water, ammonium chloride), extraction with an organic solvent, and purification by column chromatography.

Saponification (Step H): The final step would involve the hydrolysis of the ester group on the nicotinic acid moiety to yield the carboxylic acid of this compound.

-

Reagents: The ester precursor of this compound, a base (e.g., lithium hydroxide, sodium hydroxide).

-

Solvent: A mixture of THF and water or methanol and water.

-

Temperature: Room temperature to reflux.

-

Workup: Acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, followed by filtration and washing.

Biological Activity and Mechanism of Action

This compound functions as a selective antagonist for the retinoic acid receptor beta (RARβ).

| Parameter | Value | Reference |

| Binding Affinity (Ki) for RARβ | 0.22 µM | [1] |

RARβ Signaling Pathway and Inhibition by this compound

Retinoic acid receptors are nuclear receptors that, upon binding to their ligand (all-trans retinoic acid, ATRA), form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.

This compound, as an antagonist, binds to RARβ but does not induce the conformational change necessary for the recruitment of coactivators. Instead, it promotes the binding of corepressors, thereby inhibiting the transcription of RARβ target genes.

Caption: Agonist activation vs. This compound inhibition of RARβ signaling.

Inhibition of AP-1 Activity

Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in cell proliferation and transformation. Retinoic acid, through RARs, can inhibit AP-1 activity. This compound has been shown to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity in the presence of RARβ and RXRα.[1] The mechanism is believed to involve the RARβ/RXRα heterodimer interfering with the components of the AP-1 complex (e.g., c-Jun/c-Fos), thereby preventing them from binding to their target DNA sequences.

Caption: this compound-mediated inhibition of the AP-1 signaling pathway.

Applications in Research

As a selective RARβ antagonist, this compound is a valuable tool for:

-

Studying the specific roles of RARβ in various biological processes, independent of RARα and RARγ.

-

Investigating the mechanisms of retinoid-induced apoptosis , particularly in cancer cell lines.[1]

-

Elucidating the interplay between RAR and AP-1 signaling pathways in cell growth and differentiation.[1]

-

Developing potential therapeutic agents for diseases where RARβ signaling is dysregulated, such as certain types of cancer.

Conclusion

This compound is a critical research tool for dissecting the complexities of retinoic acid signaling. Its selectivity for RARβ allows for precise investigation into the functions of this specific receptor subtype. While detailed synthetic protocols require further disclosure, the conceptual framework provides a basis for its chemical synthesis. The established biological activities of this compound, particularly its antagonism of RARβ and subsequent inhibition of AP-1, underscore its importance in the fields of molecular biology, oncology, and drug development.

References

LE-540: A Technical Guide to its Role as a Retinoic Acid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE-540 is a synthetic small molecule that has emerged as a valuable tool in the study of retinoic acid (RA) signaling. It functions as a selective antagonist of the retinoic acid receptor beta (RARβ), a key mediator of the biological effects of retinoic acid. This technical guide provides an in-depth overview of this compound's mechanism of action, its binding profile, and detailed experimental protocols for its use in research settings.

Core Mechanism of Action

Retinoic acid, a metabolite of vitamin A, exerts its pleiotropic effects by binding to and activating retinoic acid receptors (RARs), which belong to the nuclear receptor superfamily. There are three main subtypes of RARs: RARα, RARβ, and RARγ. These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. Upon ligand binding, the RAR/RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of gene transcription.

This compound acts as a competitive antagonist at the ligand-binding pocket of RARs, with a pronounced selectivity for the RARβ subtype.[1][2] By occupying the binding site, this compound prevents the binding of retinoic acid and subsequent receptor activation. This blockade inhibits the conformational changes necessary for coactivator recruitment, thereby repressing the transcription of RA-target genes.

Quantitative Data Summary

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| This compound | RARβ | 0.22 µM | [2] |

| This compound | RARα | Not Reported | |

| This compound | RARγ | Not Reported |

Signaling Pathway Diagram

The following diagram illustrates the canonical retinoic acid signaling pathway and the point of intervention by this compound.

Caption: Retinoic acid signaling pathway and this compound's point of antagonism.

Experimental Protocols

Cell-Based Reporter Gene Assay for RAR Antagonist Activity

This protocol is designed to quantify the antagonist activity of this compound on retinoic acid receptors using a luciferase reporter gene assay.

Experimental Workflow Diagram:

Caption: Workflow for a cell-based reporter gene assay to assess this compound activity.

Methodology:

-

Cell Culture and Seeding:

-

Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

-

Transfection:

-

Prepare a transfection mixture containing:

-

An expression vector for the desired RAR subtype (e.g., pCMX-hRARβ).

-

A reporter plasmid containing a luciferase gene under the control of a RARE promoter (e.g., pRARE-Luc).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

-

-

Transfect the cells using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing the test compounds.

-

Prepare serial dilutions of this compound.

-

Treat cells with:

-

Vehicle control (e.g., 0.1% DMSO).

-

A fixed concentration of all-trans retinoic acid (ATRA) to induce reporter gene expression (e.g., 100 nM).

-

This compound alone (to assess for any agonist activity).

-

A combination of the fixed concentration of ATRA and varying concentrations of this compound.

-

-

-

Luciferase Assay:

-

After 18-24 hours of incubation with the compounds, lyse the cells using a passive lysis buffer.

-

Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of ATRA-induced luciferase activity by this compound at each concentration.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Co-Immunoprecipitation (Co-IP) to Assess this compound's Effect on RAR-Coregulator Interaction

This protocol details a method to investigate whether this compound disrupts the interaction between RAR and a known coactivator protein.

Experimental Workflow Diagram:

Caption: Workflow for a Co-Immunoprecipitation assay to study RAR-coactivator interaction.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in 10 cm dishes.

-

Co-transfect the cells with expression vectors for an epitope-tagged RAR (e.g., FLAG-RARβ) and an epitope-tagged coactivator (e.g., HA-SRC1).

-

-

Compound Treatment:

-

After 48 hours, treat the cells with the following for 4-6 hours:

-

Vehicle control (e.g., 0.1% DMSO).

-

All-trans retinoic acid (ATRA) (e.g., 1 µM).

-

This compound (e.g., 10 µM).

-

A combination of ATRA and this compound.

-

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with anti-FLAG antibody-conjugated agarose beads overnight at 4°C with gentle rotation to immunoprecipitate FLAG-RARβ.

-

-

Washing and Elution:

-

Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated HA-SRC1.

-

Probe a separate membrane with an anti-FLAG antibody to confirm the immunoprecipitation of FLAG-RARβ.

-

-

Data Analysis:

-

Analyze the intensity of the HA-SRC1 bands in the different treatment groups to determine the effect of this compound on the ATRA-induced interaction between RARβ and SRC1. A decrease in the HA-SRC1 band in the presence of this compound would indicate that the antagonist disrupts the coactivator interaction.

-

Conclusion

This compound serves as a potent and selective antagonist of RARβ, making it an indispensable tool for dissecting the specific roles of this receptor subtype in various biological processes. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the complex world of retinoic acid signaling. Further research to fully elucidate its binding affinities for RARα and RARγ will provide a more complete understanding of its selectivity profile.

References

LE-540: A Technical Guide to its Binding Affinity and Antagonistic Action on Retinoic Acid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics and mechanism of action of LE-540, a synthetic retinoid, in relation to the retinoic acid receptors (RARs). This document consolidates available data on its binding affinity, details relevant experimental methodologies, and visualizes the pertinent signaling pathways to support further research and drug development efforts.

Introduction to this compound and Retinoic Acid Receptors

Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in various biological processes, including cell proliferation, differentiation, and embryonic development. Its effects are mediated by nuclear retinoic acid receptors (RARs), which exist as three main isotypes: RARα, RARβ, and RARγ. These receptors function as ligand-activated transcription factors that, upon binding to RA, form heterodimers with retinoid X receptors (RXRs). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription.

This compound is a synthetic retinoid that has been identified as a potent antagonist of retinoic acid receptors. Understanding its specific binding affinity and mechanism of action is critical for its application as a research tool and for the potential development of therapeutic agents targeting RAR-mediated signaling pathways.

Binding Affinity of this compound for Retinoic Acid Receptors

A study by Li et al. (1999) characterized this compound as a novel RARβ-selective antagonist. Their findings, based on transient transfection assays, showed that this compound effectively inhibits the retinoic acid-induced transcriptional activation of RARβ.[1] In contrast, it does not inhibit the transcriptional activation of RARα or RARγ, highlighting its functional selectivity for RARβ.[1]

Table 1: Functional Selectivity of this compound for Retinoic Acid Receptor Isotypes

| Receptor Isotype | This compound Activity | Reference |

| RARα | No significant antagonistic activity | [1] |

| RARβ | Potent antagonistic activity | [1] |

| RARγ | No significant antagonistic activity | [1] |

Experimental Protocols: Determining Binding Affinity

To quantitatively determine the binding affinity of this compound for each RAR isotype, a competitive radioligand binding assay would be the standard method. The following protocol is a representative example of how such an experiment could be conducted.

Principle

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be used to calculate the inhibition constant (Kᵢ), which reflects the binding affinity of the compound for the receptor.

Materials

-

Receptors: Purified, recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).

-

Radioligand: A high-affinity radiolabeled RAR agonist, such as [³H]-all-trans-retinoic acid.

-

Test Compound: this compound of high purity.

-

Assay Buffer: e.g., Tris-HCl buffer containing protease inhibitors and a reducing agent.

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Method

-

Incubation: A constant concentration of the RAR LBD and the radioligand are incubated in the assay buffer.

-

Competition: Increasing concentrations of this compound are added to the incubation mixture. A control group with no this compound is included to determine total binding, and another set with a high concentration of a known non-radiolabeled agonist is used to determine non-specific binding.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The receptors and any bound ligand are retained on the filter, while the unbound ligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value for this compound is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

The canonical RAR signaling pathway involves the recruitment of co-activator proteins upon agonist binding, leading to gene transcription. As an antagonist, this compound disrupts this process.

Agonist-Mediated RAR Signaling

In the presence of an agonist like all-trans-retinoic acid, RAR undergoes a conformational change that facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This co-activator complex then promotes histone acetylation and chromatin remodeling, leading to the transcription of target genes.

References

LE-540: A Technical Guide to its Downstream Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE-540 is a synthetic retinoid that functions as a selective antagonist for the Retinoic Acid Receptor Beta (RARβ).[1] As a member of the nuclear receptor superfamily, RARβ plays a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis.[2][3] this compound's ability to selectively block the action of retinoic acid on RARβ makes it a valuable tool for dissecting the specific roles of this receptor subtype in various biological processes. This technical guide provides an in-depth overview of the known downstream cellular effects of this compound, with a focus on its impact on apoptosis and AP-1 signaling pathways. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the ligand-binding domain of RARβ, thereby preventing the binding of its natural ligand, all-trans-retinoic acid (ATRA). This antagonist action inhibits the recruitment of co-activators necessary for the transcription of RARβ target genes.[2] Consequently, the downstream signaling pathways regulated by RARβ are suppressed, leading to alterations in cellular behavior, particularly in the context of cancer cell biology.

Downstream Cellular Effects of this compound

The primary reported downstream cellular effects of this compound revolve around its ability to modulate apoptosis and the activity of the transcription factor Activator Protein-1 (AP-1).

Inhibition of ATRA-Induced Apoptosis in Breast Cancer Cells

In human breast cancer cells, particularly the ZR-75-1 cell line, all-trans-retinoic acid is known to induce apoptosis, a form of programmed cell death. This compound has been demonstrated to effectively inhibit this ATRA-induced apoptosis.[1] This effect underscores the critical role of RARβ in mediating the pro-apoptotic signals of retinoic acid in these cells.

Quantitative Data:

| Cell Line | Treatment | Effect of this compound | Reference |

| ZR-75-1 (Human Breast Cancer) | All-trans-retinoic acid (ATRA) | Inhibition of ATRA-induced apoptosis | [1] |

Experimental Protocol: Assessment of Apoptosis by DAPI Staining

This protocol describes a general method for assessing apoptosis based on nuclear morphology using DAPI staining, a technique commonly employed in studies investigating apoptosis.

Materials:

-

ZR-75-1 cells

-

All-trans-retinoic acid (ATRA)

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4',6-diamidino-2-phenylindole) staining solution

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture ZR-75-1 cells in appropriate media and conditions.

-

Seed cells in chamber slides or on coverslips.

-

Treat cells with ATRA in the presence or absence of this compound for the desired time period. Include untreated and vehicle-treated cells as controls.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Add DAPI staining solution to the fixed cells and incubate for 5-10 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Microscopy:

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Observe the cells under a fluorescence microscope using the appropriate filter for DAPI.

-

Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, appearing as brightly stained, smaller nuclei compared to the diffuse, evenly stained nuclei of healthy cells.

-

-

Quantification:

-

Count the number of apoptotic and total cells in several random fields of view for each treatment condition.

-

Calculate the percentage of apoptotic cells.

-

Repression of AP-1 Activity

This compound has been shown to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Activator Protein-1 (AP-1) activity.[1] AP-1 is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. The repression of AP-1 activity by this compound suggests a mechanism by which it can influence these cellular processes.

Quantitative Data:

| Cell Line | Treatment | Effect of this compound | Reference |

| HeLa (Human Cervical Cancer) | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Strong repression of TPA-induced AP-1 activity | [1] |

Experimental Protocol: AP-1 Luciferase Reporter Assay

This protocol outlines a general procedure for a luciferase reporter assay to measure AP-1 transcriptional activity.

Materials:

-

HeLa cells

-

AP-1 luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HeLa cells in appropriate media and conditions.

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

After allowing time for plasmid expression (typically 24 hours), treat the cells with TPA in the presence or absence of this compound. Include untreated and vehicle-treated cells as controls.

-

Incubate for the desired time period (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

-

Luciferase Assay:

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

-

Calculate the fold change in AP-1 activity relative to the untreated control.

-

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways affected by this compound.

References

Navigating the Stability Landscape of Novel Therapeutics: A Technical Guide for LE-540

Disclaimer: Publicly available scientific literature does not contain specific in vitro and in vivo stability data for a small molecule designated "LE-540." The term "L-540" is prominently associated with a human Hodgkin's lymphoma cell line used in cancer research.[1] This guide, therefore, presents a generalized framework for assessing the stability of a hypothetical small molecule therapeutic, herein referred to as this compound, for an audience of researchers, scientists, and drug development professionals. The methodologies and data presented are illustrative and based on established principles in preclinical drug development.

Introduction to Drug Stability

The stability of a drug candidate is a critical determinant of its potential for clinical success. It influences bioavailability, efficacy, and safety. In vitro stability assays provide early indications of a compound's metabolic fate, while in vivo studies offer a more comprehensive understanding of its pharmacokinetic profile in a biological system. This guide outlines the core experimental protocols and data interpretation for evaluating the stability of our hypothetical compound, this compound.

In Vitro Stability Assessment of this compound

In vitro stability assays are crucial for the early screening and selection of drug candidates with favorable metabolic profiles.[2][3] These assays typically involve incubating the compound with various biological matrices to predict its metabolic clearance.

Metabolic Stability in Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s. Assessing stability in liver microsomes is a standard method to predict hepatic clearance.[2][3]

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |

| Mouse | 120 | 15 |

| Rat | 85 | 21 |

| Dog | 45 | 39 |

| Monkey | 30 | 58 |

| Human | 25 | 69 |

Plasma Stability

Evaluating a compound's stability in plasma is essential to determine its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases) and to ensure it remains intact in circulation to reach its target.

Table 2: In Vitro Plasma Stability of this compound

| Species | % Remaining after 60 min |

| Mouse | 92 |

| Rat | 95 |

| Dog | 98 |

| Monkey | 97 |

| Human | 99 |

Experimental Protocols

Objective: To determine the rate of metabolism of this compound by liver microsomal enzymes.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes from various species (e.g., mouse, rat, human)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of this compound in phosphate buffer.

-

In a 96-well plate, add the liver microsomes and the this compound working solution. Pre-incubate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.

-

Calculate the half-life and intrinsic clearance from the disappearance rate of this compound.

Objective: To assess the stability of this compound in plasma.

Materials:

-

This compound stock solution

-

Freshly collected plasma from various species (with anticoagulant, e.g., heparin)

-

Phosphate buffer (pH 7.4)

-

Quenching solution

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of this compound.

-

In a 96-well plate, add plasma and the this compound working solution.

-

Incubate the plate at 37°C.

-

At specified time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to another plate containing the cold quenching solution.

-

Process the samples for protein precipitation and analyze the supernatant by LC-MS/MS to determine the concentration of this compound.

-

Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

In Vivo Stability (Pharmacokinetics) of this compound

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism. These pharmacokinetic (PK) studies provide critical data on drug exposure and stability.[4][5]

Table 3: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg IV and 5 mg/kg PO)

| Parameter | Intravenous (IV) | Oral (PO) |

| Cmax (ng/mL) | 550 | 120 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (0-t) (ng*h/mL) | 850 | 420 |

| t½ (h) | 2.5 | 2.8 |

| CL (mL/min/kg) | 19.6 | - |

| Vd (L/kg) | 4.2 | - |

| Bioavailability (%) | - | 39.5 |

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Materials:

-

This compound formulation for IV and PO administration

-

Sprague-Dawley rats (or other appropriate strain)

-

Dosing syringes and gavage needles

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Fast the animals overnight before dosing.

-

Administer this compound to two groups of rats via IV (e.g., tail vein injection) and PO (e.g., oral gavage) routes at the specified doses.

-

Collect blood samples at predetermined time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., saphenous vein).

-

Process the blood samples to separate plasma.

-

Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery.

Caption: Workflow for assessing the in vitro and in vivo stability of a drug candidate.

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The systematic evaluation of in vitro and in vivo stability is fundamental to the progression of a drug candidate from discovery to clinical development. The illustrative data and protocols provided for the hypothetical compound this compound serve as a guide for researchers to design and execute robust stability studies. A thorough understanding of a compound's metabolic fate and pharmacokinetic profile is paramount for making informed decisions and ultimately developing safe and effective medicines.

References

- 1. L-540 Cells [cytion.com]

- 2. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical control of protein stability and function in living animals - PMC [pmc.ncbi.nlm.nih.gov]

LE-540: A Technical Overview of a Selective RARβ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE-540 is a synthetic retinoid that functions as a potent and selective antagonist of the Retinoic Acid Receptor Beta (RARβ).[1] It is widely utilized as a chemical probe in preclinical research to investigate the physiological and pathological roles of RARβ signaling. This document provides a technical overview of the available information on this compound, with a focus on its mechanism of action. It is important to note that comprehensive public data on the safety and toxicity profile of this compound is limited.

Mechanism of Action

This compound exerts its biological effects by selectively binding to the ligand-binding pocket of RARβ, thereby preventing the binding of its natural ligand, all-trans retinoic acid (ATRA). This antagonistic action inhibits the subsequent conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of target gene transcription.

The primary mechanism of this compound involves the modulation of gene expression through the retinoic acid signaling pathway. RARs, upon binding to retinoic acid, form heterodimers with Retinoid X Receptors (RXRs). These heterodimers then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the regulation of transcription. By blocking the activation of RARβ, this compound can selectively inhibit the expression of genes regulated by this specific receptor subtype.

Signaling Pathway

The canonical retinoic acid signaling pathway, which this compound antagonizes at the level of RARβ, is depicted below.

Caption: Canonical Retinoic Acid Receptor (RAR) signaling pathway and the antagonistic action of this compound on RARβ.

Experimental Protocols

Detailed experimental protocols for specific safety and toxicity studies of this compound are not publicly available. In research settings, this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), for in vitro experiments or formulated for in vivo administration based on the specific animal model and research question.

For any new in vivo or in vitro study, it is imperative to conduct preliminary dose-ranging studies to determine the optimal concentration or dosage that elicits the desired biological effect without causing overt toxicity.

An illustrative workflow for evaluating the effect of an RARβ antagonist like this compound in a cell-based assay is provided below.

Caption: A generalized experimental workflow for characterizing the in vitro activity of this compound.

Safety and Toxicity Profile

A comprehensive and publicly available safety and toxicity profile for this compound is currently lacking. Standard toxicological data such as acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, and reproductive toxicity have not been reported in the accessible scientific literature or in publicly available safety data sheets.

As a research chemical, this compound should be handled with appropriate laboratory precautions. Users should consult the latest Safety Data Sheet (SDS) from their supplier for specific handling and safety information. In the absence of detailed toxicological data, it is prudent to assume that the compound may have potential hazards and to handle it accordingly, using personal protective equipment (PPE) such as gloves, lab coat, and eye protection.

Conclusion

This compound is a valuable research tool for elucidating the roles of RARβ in various biological processes. Its selectivity makes it a powerful antagonist for in vitro and in vivo studies. However, the lack of a comprehensive public safety and toxicity profile necessitates careful handling and the implementation of appropriate safety precautions in a laboratory setting. Further studies are required to formally characterize the safety and toxicity of this compound.

References

Methodological & Application

LE-540 Protocol for Cell Culture Experiments: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing LE-540, a selective retinoic acid receptor beta (RARβ) antagonist, in a variety of cell culture experiments. This document outlines methodologies for assessing cell viability, proliferation, migration, and differentiation, and includes quantitative data from relevant studies. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction to this compound

This compound is a potent and selective antagonist of the retinoic acid receptor beta (RARβ), a nuclear receptor that plays a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis. By inhibiting the binding of retinoic acid to RARβ, this compound allows researchers to investigate the specific roles of this receptor subtype in various biological processes and disease models, particularly in cancer and developmental biology.

Mechanism of Action

This compound competitively binds to the ligand-binding pocket of RARβ, preventing the conformational changes necessary for the recruitment of coactivators and subsequent activation of target gene transcription. This blockade of RARβ signaling can lead to various cellular effects, including the inhibition of differentiation and, in some contexts, the modulation of cell survival and proliferation. Notably, RAR signaling has been shown to have antagonistic interactions with the Ras/ERK signaling pathway.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various cellular processes as reported in scientific literature.

Table 1: Effect of this compound on Cell Viability (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Caco-2 | Colorectal Cancer | Data Not Available | Not Specified | [1] |

| Lymnaea stagnalis Neurons | N/A | Not Applicable | Electrophysiology | [2] |

Table 2: Effect of this compound on Cell Differentiation

| Cell Type | Differentiation Lineage | This compound Concentration | Effect | Quantitative Measurement | Reference |

| Caco-2 | Intestinal Epithelial | Not Specified | Suppression of differentiation | Significant decrease in differentiation markers | [1] |

| Fetal Calvaria Precursor Cells | Osteoblast | 0.6 ng/mL (IC50 for TNF-α) | Inhibition of nodule formation (by TNF-α) | Reduced mineralizing nodules | [3] |

| hMS2-12 | Osteoblast | Not Specified | Potential inhibition (as an RAR antagonist) | Not Specified | [4] |

| hMS2-12 | Adipocyte | Not Specified | Potential enhancement (as an RAR antagonist) | Not Specified | [4] |

Table 3: Effect of this compound on Gene Expression

| Cell Line | Gene | This compound Effect | Fold Change | Reference |

| Caco-2 | RARβ | Suppression of induction | Not Quantified | [1] |

| Caco-2 | MKP4 | Suppression of increase | Not Quantified | [1] |

| Human Hepatoma Cells | RARβ | Antagonizes RA-induced increase | Not Quantified (RA causes 10- to 50-fold increase) | [5][6] |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

BrdU labeling solution

-

Fixation/denaturation solution

-

Anti-BrdU antibody

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with the desired concentrations of this compound for the chosen duration.

-

Add BrdU labeling solution to each well and incubate for a period optimized for your cell line (typically 2-24 hours) to allow for incorporation into the DNA of proliferating cells.

-

Remove the labeling solution and fix the cells with a fixation/denaturation solution.

-

Incubate with an anti-BrdU primary antibody.

-

Wash the wells and incubate with a secondary antibody.

-

Add the substrate and measure the signal (e.g., colorimetric or fluorescent) using a plate reader.

-

Quantify cell proliferation based on the signal intensity relative to controls.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

Cells of interest that form a monolayer

-

Complete culture medium

-

This compound

-

6-well or 12-well plates

-

Sterile pipette tip (p200 or p1000)

-

Microscope with a camera

Procedure:

-

Seed cells in a plate and grow them to form a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the PBS with a fresh culture medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, 24 hours).

-

Measure the width of the wound at different points for each image.

-

Calculate the percentage of wound closure over time for each treatment condition.

Cell Differentiation Assay (Osteoblast Differentiation)

This protocol provides an example of how to assess the effect of this compound on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.

Materials:

-

Mesenchymal stem cells

-

Osteogenic differentiation medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid)

-

This compound

-

Alizarin Red S staining solution

-

Alkaline Phosphatase (ALP) activity assay kit

Procedure:

-

Seed MSCs in multi-well plates and allow them to reach confluence.

-

Replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound or a vehicle control.

-

Culture the cells for 14-21 days, changing the medium every 2-3 days.

-

Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), lyse the cells and measure ALP activity using a commercial kit according to the manufacturer's instructions.

-

Mineralization (Alizarin Red S Staining): At a later time point (e.g., day 21), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, a marker of mature osteoblasts.

-

Quantify the staining by extracting the dye and measuring its absorbance.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the use of this compound.

Caption: this compound antagonizes RARβ, preventing RA-induced gene transcription and cell differentiation.

Caption: this compound can modulate the ERK pathway by affecting RARβ-mediated MKP4 expression.

References

- 1. Antagonistic Interactions between Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase and Retinoic Acid Receptor Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoid receptor-based signaling plays a role in voltage-dependent inhibition of invertebrate voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of osteoblast differentiation by tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Differential expression and ligand regulation of the retinoic acid receptor alpha and beta genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential expression and ligand regulation of the retinoic acid receptor alpha and beta genes. | The EMBO Journal [link.springer.com]

Application Notes and Protocols for LE-540 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LE-540, a selective retinoic acid receptor β (RARβ) antagonist, in breast cancer cell line research. This document outlines the mechanism of action, provides quantitative data, and offers detailed protocols for key experiments.

Introduction

This compound is a potent and selective antagonist of the retinoic acid receptor beta (RARβ), with a binding affinity (Ki) of 0.22 μM.[1] In the context of breast cancer, all-trans-retinoic acid (RA), the active metabolite of vitamin A, can induce apoptosis in certain breast cancer cell lines, a process mediated by RARβ. This compound serves as a valuable tool to investigate the specific role of RARβ in RA-induced signaling pathways and to potentially block these apoptotic effects. Studies have demonstrated that in hormone-dependent breast cancer cell lines, such as ZR-75-1, this compound can effectively inhibit RA-induced apoptosis, highlighting the crucial role of RARβ in this process.[2]

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Notes | Reference |

| Binding Affinity (Ki) for RARβ | 0.22 μM | - | Demonstrates high selectivity for RARβ. | [1] |

| Functional Activity | Inhibition of RA-induced apoptosis | ZR-75-1 | Co-treatment with this compound and all-trans-RA prevents apoptotic cell death.[2] | [2] |

Signaling Pathways

RARβ-Mediated Apoptosis Signaling Pathway

The diagram below illustrates the signaling cascade initiated by all-trans-retinoic acid (RA) through RARβ, leading to apoptosis, and the point of inhibition by this compound. RA binding to the RARβ/RXR heterodimer induces conformational changes, leading to the recruitment of coactivators and the regulation of target gene expression. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the proto-oncogene c-Myc, ultimately culminating in the activation of the apoptotic cascade. This compound, as a competitive antagonist, binds to RARβ and prevents the binding of RA, thereby inhibiting the downstream signaling events that lead to apoptosis.

References

Application Notes and Protocols for LE-540 Administration in Mouse Models of Lung Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction

LE-540 is a potent and selective inverse agonist of the Retinoic Acid Receptor Beta (RARβ). The retinoic acid signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, and its dysregulation has been implicated in various cancers, including lung cancer. As an RARβ inverse agonist, this compound offers a targeted approach to modulate this pathway for potential therapeutic benefit. These application notes provide a framework for the administration of this compound in preclinical mouse models of lung cancer to evaluate its anti-tumor efficacy.

Data Presentation

Due to the absence of specific published data on this compound in lung cancer mouse models, the following table presents an illustrative summary of potential quantitative data that could be generated from such studies.

Table 1: Illustrative Efficacy Data of this compound in a Lung Cancer Xenograft Mouse Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume Change (%) | Survival Rate (%) |

| Vehicle Control | 0 | Oral Gavage | +150 | 0 |

| This compound | 10 | Oral Gavage | +80 | 20 |

| This compound | 25 | Oral Gavage | +30 | 60 |

| This compound | 50 | Oral Gavage | -10 | 80 |

This is hypothetical data for illustrative purposes only.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and injectable formulation of this compound for administration to mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Protocol:

-

Solubilization: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a minimal amount of DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary to ensure full dissolution.

-

Vehicle Formulation: In a separate sterile tube, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of PEG300, Tween 80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

-

Final Formulation: Slowly add the this compound/DMSO solution to the vehicle, vortexing continuously to ensure a homogenous suspension.

-

The final concentration of DMSO in the formulation should be kept low (typically ≤10%) to minimize toxicity.

-

Prepare the formulation fresh before each administration to ensure stability.

Mouse Model and Tumor Implantation

Objective: To establish a lung cancer tumor model in mice for efficacy studies.

Materials:

-

Human non-small cell lung cancer (NSCLC) cell line (e.g., A549, H460)

-

Immunocompromised mice (e.g., NOD-SCID, Athymic Nude)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Matrigel (optional)

-

Syringes and needles (27-30 gauge)

Protocol:

-

Cell Culture: Culture the chosen lung cancer cell line in the recommended complete medium until they reach 80-90% confluency.

-

Cell Harvesting: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

-

Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in PBS, and count the cells using a hemocytometer. Assess cell viability using a trypan blue exclusion assay (should be >90%).

-

Tumor Inoculation: Adjust the cell concentration in PBS (or a 1:1 mixture of PBS and Matrigel to enhance tumor take rate) to the desired concentration (e.g., 1 x 10^7 cells/mL).

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³) before starting the treatment.

This compound Administration and Monitoring

Objective: To administer this compound to tumor-bearing mice and monitor its effects on tumor growth and animal well-being.

Materials:

-

Tumor-bearing mice

-

Prepared this compound formulation

-

Gavage needles (for oral administration) or appropriate syringes and needles for other routes

-

Calipers

-

Animal balance

Protocol:

-

Animal Grouping: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, different doses of this compound).

-

Administration: Administer the prepared this compound formulation to the mice according to the chosen route and schedule (e.g., daily oral gavage). The volume administered should be based on the mouse's body weight.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of toxicity.

-

Clinical Observations: Monitor the mice daily for any signs of distress, toxicity, or changes in behavior.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualization

Below are diagrams illustrating the theoretical signaling pathway of this compound and a typical experimental workflow.

Application Notes and Protocols for LE-540 in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to LE-540

This compound is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ).[1] Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis, by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] In several cancer cell lines, all-trans-retinoic acid (atRA) has been shown to induce apoptosis, a form of programmed cell death essential for tissue homeostasis.[2][3] this compound serves as a valuable chemical tool to investigate the specific role of RARβ in mediating the apoptotic effects of retinoids. By selectively blocking the RARβ signaling pathway, researchers can elucidate the molecular mechanisms underlying RA-induced apoptosis.

Mechanism of Action

This compound functions as a competitive antagonist for RARβ. It binds to the ligand-binding pocket of RARβ, preventing the binding of agonists like atRA. This inhibition blocks the subsequent conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of target gene transcription. Consequently, this compound can inhibit atRA-induced transcriptional activation of RARβ/RXRα heterodimers.[1] In the context of apoptosis, this compound has been demonstrated to inhibit atRA-induced apoptosis in human breast cancer cells (ZR-75-1) and differentiation and apoptosis in myeloid leukemia cells (HL-60), highlighting the critical role of RARβ in these processes.[1][2]

Applications in Apoptosis Studies

-

Elucidation of RARβ-mediated apoptotic pathways: By comparing the effects of an RAR agonist in the presence and absence of this compound, researchers can identify the specific downstream signaling cascades regulated by RARβ that lead to apoptosis.

-

Investigation of Bcl-2 family protein regulation: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[4][5][6] this compound can be used to study how RARβ signaling influences the expression and activity of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members of this family.[2]

-

Dissection of AP-1 activity: this compound has been shown to repress 12-O-tetradecanoylphorbol-13-acetate-induced AP-1 activity in the presence of RARβ and RXRα, providing a tool to study the interplay between retinoid signaling and other transcription factors in the control of cell fate.[1]

Data Presentation